Sodium Content Reduction vs. Sodium Acid Pyrophosphate (SAPP)
Calcium dihydrogen pyrophosphate (CAPP) provides a direct, sodium-free alternative to Sodium Acid Pyrophosphate (SAPP) for pH control and leavening [1]. Formulating with CAPP instead of SAPP eliminates the sodium contribution from the leavening acid component entirely. For a formulation containing 1.0g of SAPP (Na₂H₂P₂O₇, MW 221.94), the sodium content is approximately 0.207g [2]. Substitution with an equimolar amount of CAPP (CaH₂P₂O₇, MW 216.04) delivers the same pyrophosphate functionality and acid equivalents while contributing 0g of sodium [2].
| Evidence Dimension | Sodium Content per Mole of Pyrophosphate |
|---|---|
| Target Compound Data | Calcium Dihydrogen Pyrophosphate (CAPP): 0.00 g sodium / mol |
| Comparator Or Baseline | Sodium Acid Pyrophosphate (SAPP): 45.98 g sodium / mol |
| Quantified Difference | 100% reduction in sodium from the leavening acid component |
| Conditions | Theoretical calculation based on molecular formula and atomic weights. |
Why This Matters
This quantifiable sodium elimination directly enables food manufacturers to meet stringent 'low-sodium' or 'sodium-reduced' label claims (e.g., ≤140mg per serving) without reformulating other ingredients or using expensive potassium-based alternatives.
- [1] SoleChem. (n.d.). Calcium Acid Pyrophosphate Technical Datasheet. View Source
- [2] Calculated from IUPAC atomic weights: Na (22.99), Ca (40.08), H (1.01), P (30.97), O (16.00). View Source
